西替利嗪 D4

描述

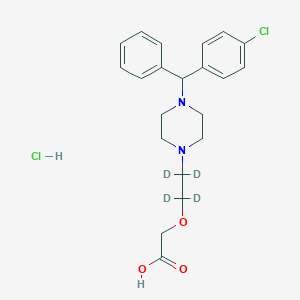

Cetirizine D4 is a deuterated form of cetirizine, a second-generation antihistamine commonly used to treat allergic rhinitis, dermatitis, and urticaria. Deuteration involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can enhance the pharmacokinetic properties of the compound. Cetirizine D4 retains the therapeutic effects of cetirizine while potentially offering improved metabolic stability and reduced side effects.

科学研究应用

Cetirizine D4 has a wide range of scientific research applications, including:

Pharmacokinetic Studies: Used to study the metabolic stability and pharmacokinetics of cetirizine and its derivatives.

Drug Development: Employed in the development of new antihistamine drugs with improved properties.

Biological Research: Utilized in studies investigating the effects of deuteration on biological systems and drug metabolism.

Industrial Applications: Applied in the production of deuterated drugs and compounds for various industrial purposes.

作用机制

Target of Action

Cetirizine D4, like its parent compound Cetirizine, is a selective antagonist of the Histamine-1 (H1) receptor . The H1 receptor plays a crucial role in allergic reactions, and its inhibition can alleviate symptoms of allergies.

Mode of Action

Cetirizine D4 exerts its effects by selectively inhibiting peripheral H1 receptors . This inhibition prevents histamine, a compound involved in local immune responses, from binding to these receptors and triggering allergic reactions .

Biochemical Pathways

The primary biochemical pathway affected by Cetirizine D4 is the histamine pathway. By blocking the H1 receptor, Cetirizine D4 prevents histamine from exerting its effects, which include vasodilation, bronchoconstriction, and promotion of immune cell activity . This results in the alleviation of allergy symptoms.

Pharmacokinetics

Cetirizine is minimally metabolized and has an elimination half-life of approximately 8 hours . It is also 91% protein-bound and has a small volume of distribution . The pharmacokinetics of Cetirizine have been found to increase linearly with dose across a range of 5 to 60 mg .

Result of Action

The molecular and cellular effects of Cetirizine D4’s action primarily involve the reduction of allergy symptoms. By blocking the H1 receptor, Cetirizine D4 prevents histamine from triggering allergic reactions, thereby reducing symptoms such as sneezing, coughing, nasal congestion, and hives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cetirizine D4. For instance, in a study conducted in an environmental exposure unit, Cetirizine 10 mg/day was found to be significantly more effective than loratadine 10 mg/day in treating the symptoms of seasonal allergic rhinitis . This suggests that the drug’s efficacy can vary depending on the allergen load in the environment.

生化分析

Biochemical Properties

Cetirizine D4 functions as a selective antagonist of the histamine H1 receptor. By binding to these receptors, it inhibits the action of histamine, a compound involved in allergic responses. Cetirizine D4 interacts with various biomolecules, including histamine receptors on the surface of cells, eosinophils, and other immune cells. These interactions result in the inhibition of histamine-induced effects such as vasodilation, increased vascular permeability, and chemotaxis of eosinophils .

Cellular Effects

Cetirizine D4 exerts significant effects on various cell types, particularly those involved in allergic responses. It inhibits the recruitment and activation of eosinophils, which are key players in allergic inflammation. Additionally, cetirizine D4 reduces the expression of adhesion molecules such as vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells, thereby limiting the migration of immune cells to sites of inflammation . This compound also modulates cell signaling pathways, including those involving leukotrienes and cytokines, which play roles in the inflammatory response.

Molecular Mechanism

The primary mechanism of action of cetirizine D4 involves its selective binding to histamine H1 receptors. By occupying these receptors, cetirizine D4 prevents histamine from exerting its effects, thereby reducing symptoms of allergic reactions. This binding is competitive and reversible, allowing cetirizine D4 to effectively block histamine-induced responses without permanently altering receptor function . Additionally, cetirizine D4 has been shown to have anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators from mast cells and basophils .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cetirizine D4 have been observed to change over time. The compound is stable under standard storage conditions, maintaining its efficacy for extended periods. Its activity can diminish with prolonged exposure to light and heat. In vitro studies have shown that cetirizine D4 retains its antihistamine activity for several hours after administration, with a gradual decline in effectiveness as the compound is metabolized and excreted . Long-term studies indicate that cetirizine D4 does not accumulate in tissues, reducing the risk of chronic toxicity.

Dosage Effects in Animal Models

In animal models, the effects of cetirizine D4 vary with dosage. At therapeutic doses, cetirizine D4 effectively reduces histamine-induced wheal and flare reactions without causing significant sedation or other adverse effects . At higher doses, some animals may exhibit mild sedation and gastrointestinal disturbances. The threshold for these adverse effects is generally higher than the therapeutic dose, indicating a wide margin of safety for cetirizine D4 .

Metabolic Pathways

Cetirizine D4 undergoes minimal metabolism in the body, with the majority of the compound being excreted unchanged in the urine. This limited metabolism reduces the risk of drug-drug interactions and ensures consistent pharmacokinetic profiles . The primary metabolic pathway involves O-dealkylation, resulting in the formation of a minor metabolite that is also excreted in the urine . The stability of cetirizine D4 in the body allows for predictable and reliable dosing in both clinical and research settings.

Transport and Distribution

Cetirizine D4 is well-absorbed after oral administration and is widely distributed throughout the body. It crosses the blood-brain barrier to a limited extent, which minimizes central nervous system side effects such as sedation . The compound is transported in the bloodstream primarily bound to plasma proteins, which facilitates its distribution to target tissues. Cetirizine D4 is also actively transported by P-glycoprotein, which limits its accumulation in the brain and other sensitive tissues .

Subcellular Localization

Within cells, cetirizine D4 is primarily localized to the cytoplasm and cell membrane, where it interacts with histamine H1 receptors. The compound does not appear to accumulate in specific organelles, which reduces the risk of intracellular toxicity . Post-translational modifications do not significantly affect the localization or function of cetirizine D4, allowing it to maintain its activity across different cell types and conditions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine D4 involves the incorporation of deuterium into the cetirizine molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule.

Industrial Production Methods: Industrial production of Cetirizine D4 typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.

Purification: Employing techniques such as chromatography to purify the final product and remove any impurities.

化学反应分析

Types of Reactions: Cetirizine D4 undergoes various chemical reactions, including:

Oxidation: Cetirizine D4 can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert cetirizine D4 back to its parent compound or other reduced forms.

Substitution: Substitution reactions can occur at specific sites on the cetirizine D4 molecule, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced cetirizine derivatives.

Substitution Products: Halogenated or nucleophile-substituted derivatives.

相似化合物的比较

Cetirizine: The non-deuterated form of Cetirizine D4, commonly used as an antihistamine.

Levocetirizine: An enantiomer of cetirizine with similar antihistamine properties.

Diphenhydramine: A first-generation antihistamine with sedative effects.

Comparison:

Metabolic Stability: Cetirizine D4 may offer improved metabolic stability compared to cetirizine and levocetirizine due to the presence of deuterium.

Side Effects: Cetirizine D4 is expected to have fewer side effects compared to first-generation antihistamines like diphenhydramine, which are known for their sedative properties.

Efficacy: Cetirizine D4 retains the efficacy of cetirizine in treating allergic conditions while potentially offering enhanced pharmacokinetic properties.

生物活性

Cetirizine D4 is a deuterated form of cetirizine, a widely used second-generation antihistamine. It is primarily utilized for the treatment of allergic conditions such as hay fever and chronic urticaria. This article delves into the biological activity of cetirizine D4, focusing on its pharmacodynamics, efficacy in various clinical scenarios, and potential side effects based on diverse research findings.

Pharmacodynamics

Cetirizine D4 acts as a selective antagonist of the H1 histamine receptor, which mediates allergic responses. Its mechanism involves blocking the action of histamine, a compound that causes symptoms such as itching, sneezing, and increased mucus production during allergic reactions. The biological activity of cetirizine D4 can be summarized as follows:

- Histamine Receptor Antagonism : Cetirizine D4 exhibits potent inhibition of H1 receptors without significant anticholinergic or antiserotonin effects .

- Anti-inflammatory Properties : Beyond its antihistaminic activity, cetirizine has demonstrated anti-inflammatory effects that may benefit patients with asthma and other inflammatory conditions .

- Rapid Onset and Duration : Clinical studies indicate that cetirizine D4 provides significant relief from allergic symptoms within 20 minutes post-administration, with effects lasting up to 24 hours .

Case Studies

A series of clinical studies have evaluated the efficacy of cetirizine D4 in various populations:

- Asthma Management : In a double-blind crossover study involving patients with mild atopic asthma, cetirizine was shown to significantly reduce bronchoconstriction induced by histamine and leukotriene D4 (LTD4). The geometric mean values for provocative concentrations causing a 20% fall in FEV1 were significantly lower after cetirizine administration compared to placebo (p < 0.0001) .

- Chronic Urticaria : Cetirizine D4 has been effective in reducing symptoms of chronic urticaria. A study reported that patients experienced a significant decrease in pruritus scores when treated with intravenous cetirizine compared to traditional therapies .

- Steroid-Sparing Effects : In patients with minimal change nephrotic syndrome (MCNS) who also had allergies, the addition of cetirizine led to a significant reduction in the required dose of corticosteroids, demonstrating its potential role in steroid-sparing strategies .

Side Effects and Hepatotoxicity

While generally well-tolerated, cetirizine D4 is not without risks. A case series highlighted instances of hepatotoxicity associated with cetirizine use. Four cases were documented where patients exhibited elevated liver enzymes after starting treatment with cetirizine. Upon discontinuation, liver function normalized within weeks .

| Case | Age (years) | Sex | Duration of Use (days) | AST (U/L) | ALT (U/L) | ALP (U/L) | GGT (U/L) |

|---|---|---|---|---|---|---|---|

| 1 | 46 | Male | 3 | 419 | 461 | 153 | 545 |

| 2 | 21 | Female | 5 | 188 | 443 | 404 | 44 |

| 3 | 66 | Female | 7 | 685 | 667 | 111 | 144 |

| 4 | 40 | Female | 4 | 47 | 59 | 843 | 411 |

属性

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/i14D2,15D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSPGNDCPOVPBA-AKJKYJKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070015-27-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What analytical technique is used to quantify Cetirizine in the study?

A1: The study utilizes High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) for Cetirizine quantification. [] This technique is highly sensitive and specific, making it suitable for accurately measuring drug concentrations in biological samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。